Cas no 712-52-7 (Ethyl 2-bromo-2-(4-fluorophenyl)acetate)

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a brominated ester derivative featuring a 4-fluorophenyl group, commonly utilized as a versatile intermediate in organic synthesis. Its reactive α-bromo ester moiety makes it valuable for nucleophilic substitution reactions, enabling the construction of complex molecular frameworks. The presence of the fluorine substituent enhances its utility in pharmaceutical and agrochemical research, where fluorinated compounds are often sought for their improved metabolic stability and binding affinity. This compound is particularly useful in cross-coupling reactions and as a precursor for further functionalization. Its stability under standard handling conditions ensures reliable performance in synthetic applications.
Ethyl 2-bromo-2-(4-fluorophenyl)acetate structure
712-52-7 structure
Product Name:Ethyl 2-bromo-2-(4-fluorophenyl)acetate
CAS No:712-52-7
MF:C10H10BrFO2
MW:261.087605953217
MDL:MFCD00204082
CID:837964
PubChem ID:2779786
Update Time:2025-05-26

Ethyl 2-bromo-2-(4-fluorophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-bromo-2-(4-fluorophenyl)acetate
    • Bromo-(4-fluoro-phenyl)-acetic acid ethyl ester
    • Bromo-(4-fluoro-phenyl)-acetic acid methyl ester
    • Ethyl bromo-(4-fluoro-phenyl)-acetate
    • Ethyl bromo(4-fluorophenyl)acetate
    • IOZFTNUPLPETKT-UHFFFAOYSA-N
    • SBB102380
    • 1056AC
    • AX8118748
    • AB0007300
    • A19091
    • Benzeneacetic acid, alpha-bromo-4-fluoro-, ethyl ester
    • SY109917
    • MFCD00204082
    • DTXSID30381551
    • AKOS016007651
    • SCHEMBL1676908
    • AS-9356
    • FT-0647524
    • CS-0061537
    • 712-52-7
    • a-bromo-4-fluorophenylacetic acid ethyl ester
    • DB-370219
    • MDL: MFCD00204082
    • Inchi: 1S/C10H10BrFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3
    • InChI Key: IOZFTNUPLPETKT-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)OCC)C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 259.98500
  • Monoisotopic Mass: 259.98482g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 3.1

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • Boiling Point: 270.4°C at 760 mmHg
  • PSA: 26.30000
  • LogP: 2.82480

Ethyl 2-bromo-2-(4-fluorophenyl)acetate Security Information

Ethyl 2-bromo-2-(4-fluorophenyl)acetate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on Ethyl 2-bromo-2-(4-fluorophenyl)acetate

Ethyl 2-bromo-2-(4-fluorophenyl)acetate: A Comprehensive Overview

Ethyl 2-bromo-2-(4-fluorophenyl)acetate, with the CAS number 712-52-7, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which combines a bromine atom with a fluorophenyl group, making it a valuable intermediate in various chemical reactions. Recent advancements in synthetic chemistry have further highlighted its potential applications in drug development and material synthesis.

The molecular formula of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is C10H11BrF3O3, with a molecular weight of approximately 366.18 g/mol. Its structure consists of an ethoxy group attached to a central acetic acid moiety, which is further substituted with a bromine atom and a fluorophenyl group. This arrangement imparts the compound with unique chemical properties, including high reactivity and selectivity in nucleophilic substitution reactions. Recent studies have demonstrated its utility as an intermediate in the synthesis of bioactive molecules, particularly in the development of antiviral and anticancer agents.

Ethyl 2-bromo-2-(4-fluorophenyl)acetate exhibits distinct physical properties that make it suitable for various chemical processes. It is typically a white crystalline solid with a melting point of around 65°C and a boiling point of approximately 150°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties enhance its applicability in both laboratory settings and industrial-scale productions.

From a chemical standpoint, Ethyl 2-bromo-2-(4-fluorophenyl)acetate is highly reactive due to the presence of the bromine atom, which acts as an excellent leaving group. This reactivity makes it an ideal substrate for nucleophilic substitution reactions, particularly SN2 mechanisms. Recent research has explored its use in the synthesis of heterocyclic compounds, which are critical components in modern drug design. For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Organic Letters have highlighted its role in constructing complex molecular frameworks with potential therapeutic applications.

In addition to its role as an intermediate, Ethyl 2-bromo-2-(4-fluorophenyl)acetate has been employed as a building block in the construction of advanced materials. Its ability to undergo various coupling reactions has made it valuable in the synthesis of polymers and nanoparticles. For example, researchers have utilized this compound to develop stimuli-responsive materials that exhibit reversible changes in their physical properties under specific conditions. These materials hold promise for applications in drug delivery systems and sensors.

The synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate typically involves multi-step processes that require precise control over reaction conditions. Common methods include Friedel-Crafts alkylation followed by bromination or direct substitution reactions using appropriate reagents. Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly syntheses, reducing waste and improving yields.

Ethical considerations and safety protocols are paramount when handling Ethyl 2-bromo-2-(4-fluorophenyl)acetate due to its reactive nature. Proper ventilation, protective equipment, and adherence to laboratory safety guidelines are essential to minimize risks associated with exposure. Additionally, the compound should be stored in tightly sealed containers away from light and heat to preserve its stability.

In conclusion, Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS No. 712-52-7) is a pivotal compound in contemporary chemical research, offering diverse applications across multiple disciplines. Its unique structure and reactivity continue to drive innovations in drug discovery, materials science, and synthetic chemistry. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its importance in the scientific community.

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